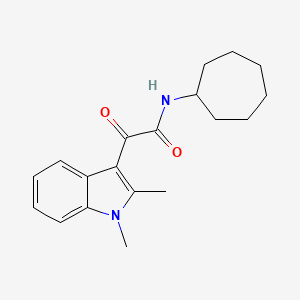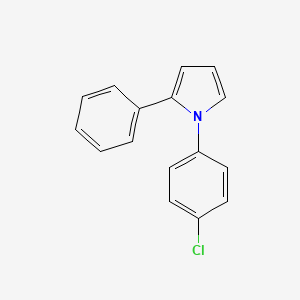![molecular formula C23H20N2O2S B2897841 1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 866015-88-5](/img/structure/B2897841.png)
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule. It belongs to the class of compounds known as thienopyrimidines .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like IR spectroscopy, 1H NMR, and mass spectrometry . Crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is also described .Chemical Reactions Analysis
The chemical reactions involving these compounds include various processes like Aza-Michael addition and solid-liquid transfer catalysis conditions . LC-MS analysis of compounds was performed on an Agilent 1100 HPLC apparatus with diode array and mass-selective detectors .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using techniques like IR spectroscopy and NMR. For example, a light yellow solid, yield: 75%, M.P.: 198–199°C, IR (KBr) νmax: 3350.07, 2932.93, 1629.25, 1521.53 cm−1; 1H NMR (DMSO-d6, 400 MHz) δ = 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm; MS (ESI) m/z (%): 367 (M +, 100); 368 (M + H, 20); Elemental analysis: calcd .Direcciones Futuras
The future directions for this compound could involve further investigations into its potential applications. For instance, similar compounds have shown potential as EGFR kinase inhibitors , and as such, this compound could be explored for similar applications. Additionally, the development of new anti-TB compounds using cost-effective processes is critical to reduce TB incidence and accomplish the End TB Strategy milestone .
Propiedades
Número CAS |
866015-88-5 |
|---|---|
Nombre del producto |
1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione |
Fórmula molecular |
C23H20N2O2S |
Peso molecular |
388.49 |
Nombre IUPAC |
9-[(2-methylphenyl)methyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C23H20N2O2S/c1-15-8-5-6-9-16(15)14-24-22-20(18-12-7-13-19(18)28-22)21(26)25(23(24)27)17-10-3-2-4-11-17/h2-6,8-11H,7,12-14H2,1H3 |
Clave InChI |
RQGOGOSXLFSHRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C4=C(S3)CCC4)C(=O)N(C2=O)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



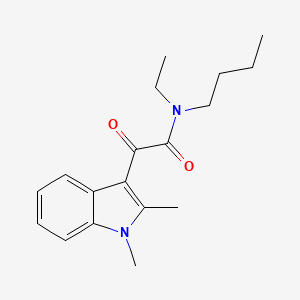
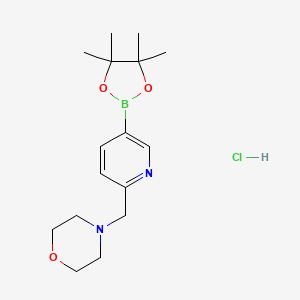
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)
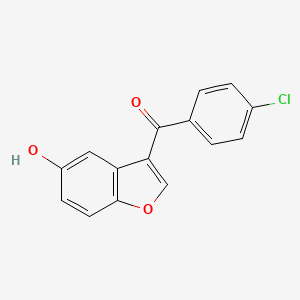
![5-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2897765.png)
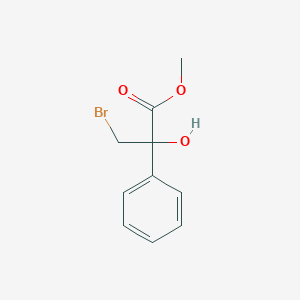
![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2897769.png)
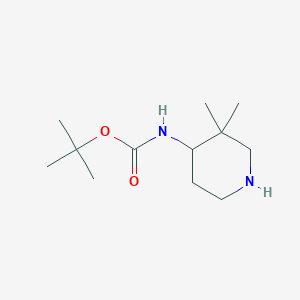
![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)
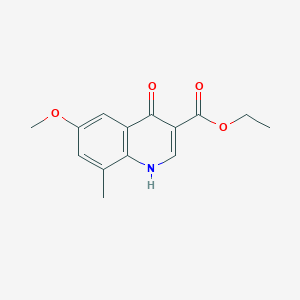
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)
